Cas no 227015-67-0 ((4-Iodo-2-methylphenyl)hydrazine)

(4-Iodo-2-methylphenyl)hydrazine is a specialized hydrazine derivative featuring both an iodine substituent and a methyl group on the phenyl ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The iodine moiety enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the hydrazine group allows for further functionalization via condensation or cyclization reactions. Its structural features make it valuable for constructing complex molecular frameworks with precision. The compound is typically handled under controlled conditions due to its sensitivity, requiring storage in a cool, dry environment to maintain stability.
(4-Iodo-2-methylphenyl)hydrazine structure
227015-67-0 structure
Product Name:(4-Iodo-2-methylphenyl)hydrazine
CAS No:227015-67-0
MF:C7H9IN2
MW:248.064233541489
CID:2836704
Update Time:2025-06-10

(4-Iodo-2-methylphenyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • (4-Iodo-2-methylphenyl)hydrazine
    • 4-Iodo-2-methylphenylhydrazine
    • 4-hydrazino-3-methyliodobenzene
    • Inchi: 1S/C7H9IN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3
    • InChI Key: BCTUYVACDFZUFZ-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C)C=1)NN

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38

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Additional information on (4-Iodo-2-methylphenyl)hydrazine

Chemical Profile of (4-Iodo-2-methylphenyl)hydrazine (CAS No. 227015-67-0)

(4-Iodo-2-methylphenyl)hydrazine, identified by the Chemical Abstracts Service Number (CAS No.) 227015-67-0, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, featuring a phenyl ring substituted with both an iodo and a methyl group, along with a hydrazine moiety, exhibits unique chemical properties that make it valuable for various synthetic applications.

The structural configuration of (4-Iodo-2-methylphenyl)hydrazine positions it as a versatile building block for the development of more complex molecules. The presence of the iodo group allows for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in medicinal chemistry to construct biaryl structures. These biaryl systems are prevalent in many bioactive compounds, including drugs targeting neurological disorders and anticancer agents.

In recent years, there has been growing interest in the application of hydrazine derivatives in medicinal chemistry due to their potential biological activity. For instance, studies have demonstrated that hydrazine-based compounds can interact with biological targets such as enzymes and receptors, leading to therapeutic effects. The compound (4-Iodo-2-methylphenyl)hydrazine is being explored as a precursor in the synthesis of novel hydrazine derivatives with enhanced pharmacological properties.

One of the most notable applications of (4-Iodo-2-methylphenyl)hydrazine is in the synthesis of antitubercular agents. Tuberculosis remains a major global health challenge, and the development of new drugs is crucial. Hydrazine derivatives have shown promise in inhibiting mycobacterial growth, and researchers are actively investigating ways to optimize these compounds for better efficacy and reduced side effects. The iodo substituent in (4-Iodo-2-methylphenyl)hydrazine provides a strategic handle for modifying the molecule to improve its pharmacokinetic profile.

The compound also finds utility in the synthesis of agrochemicals. Phenyl-based compounds are widely used in pesticides and herbicides due to their ability to interact with biological systems in plants and pests. By incorporating functional groups like hydrazine and iodo, researchers can fine-tune the properties of these agrochemicals to enhance their effectiveness while minimizing environmental impact.

From a synthetic chemistry perspective, (4-Iodo-2-methylphenyl)hydrazine serves as a valuable reagent for constructing more complex scaffolds. Its reactivity allows for the introduction of various functional groups, making it a key intermediate in multi-step syntheses. For example, it can be used to prepare aryl hydrazines, which are precursors to heterocyclic compounds that exhibit diverse biological activities.

The hydrazine moiety in (4-Iodo-2-methylphenyl)hydrazine is particularly interesting from a chemical standpoint. Hydrazines are known for their ability to form stable imines and azines upon reaction with aldehydes and ketones. This property makes them useful in constructing complex cyclic structures, which are often found in biologically active molecules. Researchers are leveraging this reactivity to develop new synthetic strategies that could lead to novel drug candidates.

In conclusion, (4-Iodo-2-methylphenyl)hydrazine (CAS No. 227015-67-0) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features enable diverse synthetic applications, making it a valuable tool for chemists working on drug discovery and material science. As research continues to uncover new uses for this compound, its importance is likely to grow further.

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